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Compound of Interest

Compound Name: 1-Amino-2-methylpropan-2-ol-d6

Cat. No.: B12401895 Get Quote

An In-depth Technical Guide to 1-Amino-2-
methylpropan-2-ol-d6
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Amino-2-methylpropan-2-ol-
d6, a deuterated analog of 1-Amino-2-methylpropan-2-ol. This isotopically labeled compound is

a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, primarily serving as

an internal standard in quantitative bioanalysis by mass spectrometry.

Core Physicochemical Properties
1-Amino-2-methylpropan-2-ol-d6 is the deuterium-labeled version of 1-Amino-2-

methylpropan-2-ol, where the six hydrogen atoms on the two methyl groups are replaced with

deuterium. This substitution results in a mass shift that allows for its differentiation from the

unlabeled form in mass spectrometric analyses, without significantly altering its chemical

properties.
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Property
1-Amino-2-methylpropan-
2-ol-d6

1-Amino-2-methylpropan-
2-ol (Unlabeled)

CAS Number 1953176-77-6 2854-16-2[1]

Molecular Formula C4H5D6NO C4H11NO[1]

Molecular Weight 95.17 g/mol [2] 89.14 g/mol [1]

Synonyms

1,1-Dimethylethanolamine-d6,

2-Amino-α,α-dimethylethanol-

d6, 2-Hydroxy-2-methyl-1-

propylamine-d6

1,1-Dimethylethanolamine, 2-

Amino-α,α-dimethylethanol, 2-

Hydroxy-2-methyl-1-

propylamine

Synthesis and Spectroscopic Data
While specific proprietary synthesis protocols may vary, a common and logical approach to

synthesizing 1-Amino-2-methylpropan-2-ol-d6 involves a two-step process starting from

commercially available deuterated acetone (acetone-d6).

Experimental Protocol: Synthesis of 1-Amino-2-
methylpropan-2-ol-d6 (Representative)
Step 1: Synthesis of Acetone-d6 Cyanohydrin

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel,

and a thermometer, a solution of sodium cyanide (NaCN) in water is prepared and cooled to

10-15°C in an ice bath.

Acetone-d6 is added to the stirred NaCN solution.

Sulfuric acid (40%) is added dropwise via the dropping funnel, maintaining the temperature

between 10°C and 20°C.

After the addition is complete, the mixture is stirred for an additional 15-30 minutes.

The organic layer, containing acetone-d6 cyanohydrin, is separated. The aqueous layer is

extracted with a suitable solvent (e.g., diethyl ether).
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The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the

solvent is removed under reduced pressure to yield the crude acetone-d6 cyanohydrin.

Step 2: Reduction to 1-Amino-2-methylpropan-2-ol-d6

A suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4), in an

anhydrous ether solvent (e.g., tetrahydrofuran, THF) is prepared in a separate flask under an

inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C.

The crude acetone-d6 cyanohydrin, dissolved in anhydrous THF, is added dropwise to the

LiAlH4 suspension, maintaining the temperature at 0°C.

After the addition, the reaction mixture is allowed to warm to room temperature and then

refluxed for several hours to ensure complete reduction of the nitrile group.

The reaction is carefully quenched by the sequential slow addition of water and a sodium

hydroxide solution at 0°C.

The resulting salts are filtered off, and the filter cake is washed with THF.

The filtrate is concentrated under reduced pressure to yield the crude 1-Amino-2-
methylpropan-2-ol-d6, which can be further purified by distillation.

Acetone-d6

Acetone-d6 Cyanohydrin

Step 1

NaCN, H2SO4
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Caption: Proposed synthesis pathway for 1-Amino-2-methylpropan-2-ol-d6.

Predicted Spectroscopic Data
The following tables outline the predicted Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data for 1-Amino-2-methylpropan-2-ol-d6, based on the known data for

its unlabeled counterpart and the principles of isotopic labeling.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Nucleus
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

¹H NMR ~2.60 s
CH₂ (Methylene

protons)

- -

CD₃ (Methyl protons) -

Signal absent due to

deuteration

¹³C NMR ~70 s
C-O (Carbon bearing

the hydroxyl group)

~50 s
C-N (Carbon bearing

the amino group)

~25 m

CD₃ (Methyl carbons)

- Signal is a multiplet

due to C-D coupling

and has reduced

intensity

Note: The signals for the OH and NH₂ protons in ¹H NMR can be broad and their chemical

shifts are concentration and solvent-dependent. They may also exchange with D₂O.

Table 2: Predicted Mass Spectrometry Fragmentation
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m/z (Mass-to-Charge
Ratio)

Proposed Fragment Notes

95 [C₄H₅D₆NO]⁺ Molecular ion (M⁺)

78 [M - NH₃]⁺ Loss of ammonia

64 [M - CH₂NH₂]⁺
Alpha-cleavage, loss of the

aminomethyl radical

48 [CD₃]₂C=OH⁺ Alpha-cleavage product

Application in Bioanalysis
The primary application of 1-Amino-2-methylpropan-2-ol-d6 is as a stable isotope-labeled

internal standard (SIL-IS) for the quantification of an analyte in biological matrices using Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The SIL-IS is chemically identical

to the analyte but has a different mass, allowing it to be distinguished by the mass

spectrometer. Its purpose is to account for variability during sample preparation and analysis,

thereby improving the accuracy and precision of the measurement.

Experimental Protocol: Use as an Internal Standard in
LC-MS/MS (Representative)
This protocol describes a general workflow for the quantification of a hypothetical analyte in

human plasma using 1-Amino-2-methylpropan-2-ol-d6 as an internal standard.

1. Sample Preparation (Protein Precipitation)

Thaw plasma samples, calibration standards, and quality control samples.

To 50 µL of each sample in a microcentrifuge tube, add 150 µL of a protein precipitation

solvent (e.g., acetonitrile) containing 1-Amino-2-methylpropan-2-ol-d6 at a fixed

concentration (e.g., 100 ng/mL).

Vortex each tube for 30 seconds to mix and precipitate proteins.
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Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated

proteins.

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a few minutes.

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Analysis Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Analyte: A specific precursor-to-product ion transition for the analyte of interest.

Internal Standard (1-Amino-2-methylpropan-2-ol-d6): e.g., m/z 96.2 → 78.2

(corresponding to [M+H]⁺ → [M+H - NH₃]⁺). Note: The exact m/z values may vary

slightly based on instrument calibration.

Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source

temperature, gas flows) and collision energy for both the analyte and the internal standard.

3. Data Analysis
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Integrate the peak areas for both the analyte and the internal standard in each sample.

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

Construct a calibration curve by plotting the peak area ratio versus the concentration for the

calibration standards.

Determine the concentration of the analyte in the unknown samples by interpolating their

peak area ratios from the calibration curve.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plasma Sample

Add IS (1-Amino-2-methylpropan-2-ol-d6)
 in Acetonitrile

Vortex

Centrifuge

Transfer Supernatant

LC-MS/MS Analysis

Data Analysis (Peak Area Ratio)

Analyte Concentration

Click to download full resolution via product page

Caption: Workflow for bioanalysis using an internal standard.

In conclusion, 1-Amino-2-methylpropan-2-ol-d6 is a crucial tool for modern drug

development, enabling researchers to obtain high-quality quantitative data from complex
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biological samples. Its synthesis from readily available deuterated starting materials and its

application as an internal standard in LC-MS/MS workflows are fundamental techniques in the

field of bioanalysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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